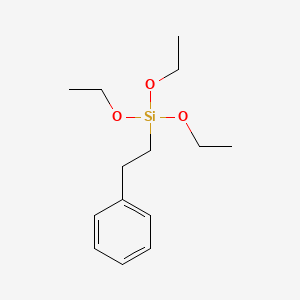

Phenethyltriethoxysilane

説明

Phenethyltriethoxysilane (CAS: N/A, molecular formula: C14H24O3Si) is an organosilane compound characterized by a phenethyl group (-CH2CH2C6H5) attached to a triethoxysilane moiety. It is synthesized via esterification of phenethyltrichlorosilane with ethyl orthoformate. This compound is primarily used in the preparation of aryl-substituted polysilsesquioxanes, which exhibit unique thermal and solubility properties due to their aromatic substituents. Applications include surface modification, adhesion promotion, and hybrid material synthesis.

特性

CAS番号 |

13340-46-0 |

|---|---|

分子式 |

C14H24O3Si |

分子量 |

268.42 g/mol |

IUPAC名 |

triethoxy(2-phenylethyl)silane |

InChI |

InChI=1S/C14H24O3Si/c1-4-15-18(16-5-2,17-6-3)13-12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |

InChIキー |

VBSUMMHIJNZMRM-UHFFFAOYSA-N |

正規SMILES |

CCO[Si](CCC1=CC=CC=C1)(OCC)OCC |

製品の起源 |

United States |

類似化合物との比較

Structural and Molecular Differences

Key structural distinctions among trialkoxysilanes arise from their organic substituents and alkoxy groups (ethoxy vs. methoxy). Below is a comparative analysis of Phenethyltriethoxysilane with analogous compounds:

Table 1: Molecular Properties of Selected Trialkoxysilanes

Reactivity and Polymerization Behavior

- Instead, they produce oligomeric oils or resins.

- Catalyst Sensitivity : Reactions with NaOH proceed slower than with HCl, and phase separation occurs into polymer-rich and alcohol phases.

- Fluorinated Derivatives : Perfluorooctylethyl Triethoxysilane exhibits enhanced hydrophobicity and thermal stability due to its fluorinated chain, making it suitable for water-repellent coatings.

Table 2: Polymerization Outcomes Under Acidic Conditions

Thermal and Physical Properties

- Glass Transition Temperature (Tg) : Phenethyltriethoxysilane-derived polymers exhibit higher Tg (~120°C) compared to benzyl (~95°C) and phenyl (~80°C) derivatives due to steric hindrance from the phenethyl group.

- Solubility: Phenethyltriethoxysilane is less soluble in ethanol than benzyltriethoxysilane but more soluble than fluorinated analogs.

Application-Specific Performance

- Adhesion Promotion: Benzyltriethoxysilane is preferred for organic-inorganic hybrid materials due to its balance of reactivity and solubility.

- Thermal Stability : Fluorinated silanes (e.g., Perfluorooctylethyl Triethoxysilane) outperform aromatic silanes in high-temperature applications.

- Biocompatibility : Methacrylate-functionalized silanes (e.g., 3-(Trimethoxysilyl)propyl methacrylate) are used in dental composites and biomedical coatings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。